Propargyl-PEG13-alcohol
Overview
Description
Propargyl-PEG13-alcohol is a polyethylene glycol derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile compound in various applications .
Scientific Research Applications
Propargyl-PEG13-alcohol is widely used in scientific research due to its versatility:
Mechanism of Action
Target of Action
Propargyl-PEG13-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The mode of action of this compound involves the reaction of the propargyl group with azide-bearing compounds or biomolecules to yield a stable triazole linkage . This reaction is facilitated by copper catalysis, a process known as Click Chemistry . The hydroxyl group of the compound enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving azide-bearing compounds or biomolecules . The formation of a stable triazole linkage alters these pathways, although specific downstream effects would depend on the nature of the azide-bearing compound or biomolecule involved .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG component. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to changes in the function or activity of these targets, depending on their biological role. Specific molecular and cellular effects would depend on the nature of the azide-bearing compound or biomolecule involved .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of copper catalysts, which are necessary for the Click Chemistry reaction . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other reactive substances.
Safety and Hazards
Future Directions
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Biochemical Analysis
Biochemical Properties
Propargyl-PEG13-alcohol plays a significant role in biochemical reactions, particularly in the field of proteomics research. The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is highly specific and efficient, making this compound a valuable tool for labeling and modifying biomolecules. It interacts with enzymes, proteins, and other biomolecules that contain azide groups, facilitating the study of protein-protein interactions, enzyme activities, and other biochemical processes .
Cellular Effects
This compound influences various cellular processes by modifying biomolecules within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by forming stable triazole linkages with azide-bearing biomolecules . This modification can alter the function and activity of proteins, enzymes, and other cellular components, leading to changes in cellular behavior. For example, this compound can be used to study the localization and interaction of proteins within the cell, providing insights into cellular signaling pathways and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable triazole linkages with azide-bearing biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups, enhancing its versatility in biochemical research . The formation of triazole linkages can affect the function and activity of proteins, enzymes, and other biomolecules, leading to changes in cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include changes in protein activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively modify biomolecules without causing significant toxicity . At high doses, it can have toxic or adverse effects, including irritation of the mucous membranes, liver and kidney damage, and changes in blood parameters . The threshold effects observed in these studies highlight the importance of carefully controlling the dosage of this compound in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interaction with azide-bearing biomolecules . The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups, facilitating its involvement in metabolic processes . The formation of stable triazole linkages can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, facilitating its transport within the cell . The compound can accumulate in specific cellular compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with biomolecules and its hydrophilic PEG spacer . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the activity and function of this compound, providing insights into its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG13-alcohol can be synthesized through the nucleophilic addition of terminal alkynes to aldehydes. One efficient method involves the use of rongalite as the C1 unit, which avoids the low-temperature reaction conditions and inconvenient lithium reagents required for classical methods . Another approach is the addition of terminal alkynes to aldehydes using catalytic amounts of indium (III) or zinc (II) salts, which provide high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized catalytic systems to ensure high yield and purity. The use of commercially available catalysts and ligands, such as zinc (II) salts and chiral ligands, allows for practical and scalable production .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG13-alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The propargyl group can be reduced to form alkenes or alkanes.
Substitution: The propargyl group can undergo nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Copper (I) catalyzed azide-alkyne Click Chemistry is commonly used for forming triazole linkages.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Triazole derivatives.
Comparison with Similar Compounds
Propargyl-PEG13-alcohol is unique due to its combination of a propargyl group and a polyethylene glycol spacer. Similar compounds include:
Propargyl-PEG4-alcohol: Shorter polyethylene glycol spacer, less hydrophilic.
Propargyl-PEG8-alcohol: Intermediate polyethylene glycol spacer, moderate hydrophilicity.
Propargyl-PEG20-alcohol: Longer polyethylene glycol spacer, more hydrophilic.
Compared to these compounds, this compound offers a balance of hydrophilicity and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1,28H,3-27H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGCCIHLPCYSCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169487 | |
Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036204-61-1 | |
Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036204-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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